molecular formula C10H22O2Si2 B1620775 1,1-Bis(trimethylsilyloxy)-1,3-butadiene CAS No. 87121-06-0

1,1-Bis(trimethylsilyloxy)-1,3-butadiene

Cat. No.: B1620775
CAS No.: 87121-06-0
M. Wt: 230.45 g/mol
InChI Key: KRDZQGWHCOOABR-UHFFFAOYSA-N
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Description

1,1-Bis(trimethylsilyloxy)-1,3-butadiene is an organosilicon compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two trimethylsilyloxy groups attached to a 1,3-butadiene backbone. The unique structure of this compound makes it a valuable intermediate in various synthetic processes, particularly in the formation of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(trimethylsilyloxy)-1,3-butadiene can be synthesized through several methods. One common approach involves the reaction of 1,3-butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to remove impurities and obtain a highly pure product .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trimethylsilyloxy)-1,3-butadiene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, alkanes, alkenes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Bis(trimethylsilyloxy)-1,3-butadiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Bis(trimethylsilyloxy)-1,3-butadiene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyloxy groups enhance the compound’s reactivity by stabilizing intermediates and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(trimethylsilyloxy)ethane
  • 1,1-Bis(trimethylsilyloxy)propane
  • 1,1-Bis(trimethylsilyloxy)cyclohexane

Uniqueness

1,1-Bis(trimethylsilyloxy)-1,3-butadiene is unique due to its 1,3-butadiene backbone, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications, making it a versatile and valuable compound in various fields of research and industry .

Properties

IUPAC Name

trimethyl(1-trimethylsilyloxybuta-1,3-dienoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h8-9H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDZQGWHCOOABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=CC=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369947
Record name 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87121-06-0
Record name 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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